![molecular formula C23H22ClN3OS2 B2405405 Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-2-phénylacétamide CAS No. 1184964-04-2](/img/structure/B2405405.png)
Chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-2-phénylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3OS2 and its molecular weight is 456.02. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des études ont montré que les dérivés de ce composé présentent une cytotoxicité contre diverses lignées cellulaires cancéreuses, notamment MGC-803, HepG-2, T24 et NCI-H460 .
Activité anticancéreuse
Propriétés anti-inflammatoires
En résumé, le chlorhydrate de N-(3-(benzo[d]thiazol-2-yl)-6-méthyl-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-2-phénylacétamide est prometteur dans divers domaines scientifiques, de la recherche sur le cancer au développement de médicaments. Ses propriétés multiformes en font un sujet passionnant pour des recherches et des applications plus approfondies. 🌟 !
Mécanisme D'action
Mode of Action
For instance, some benzothiazole derivatives have been found to interact with DNA and strongly inhibit topoisomerase I .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria.
Pharmacokinetics
It is known that benzothiazole derivatives have been evaluated for their in vitro and in vivo activity , indicating that they have some level of bioavailability.
Result of Action
Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
It is known that the efficacy of benzothiazole derivatives can vary depending on the specific conditions of the experiment .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit COX-1, an enzyme involved in inflammation . The compound’s interaction with this enzyme is likely due to its structural features, particularly the presence of the benzothiazole and tetrahydrothieno[2,3-c]pyridin moieties .
Cellular Effects
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride has been shown to have significant effects on various types of cells. In particular, it has demonstrated inhibitory effects against M. tuberculosis, suggesting potential anti-tubercular activity . It also influences cellular function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it has been found to inhibit COX-1, thereby reducing the production of prostaglandins and other mediators of inflammation . Molecular docking studies have also been conducted to visualize the binding of this compound to its target proteins .
Dosage Effects in Animal Models
While there is no specific information available on the dosage effects of this compound in animal models, compounds with similar structures have been studied. For instance, benzothiazole derivatives have been evaluated for their anti-inflammatory activity, with certain compounds demonstrating increased activity at higher dosages .
Metabolic Pathways
Given its structural similarity to other benzothiazole derivatives, it may be involved in similar metabolic processes .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2.ClH/c1-26-12-11-16-19(14-26)29-23(25-20(27)13-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)28-22;/h2-10H,11-14H2,1H3,(H,25,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWCYBNPUOJVPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)
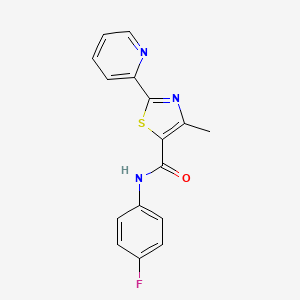
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
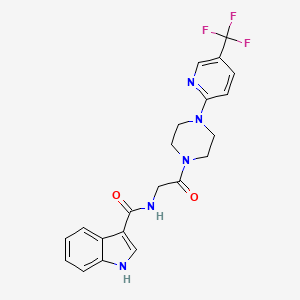
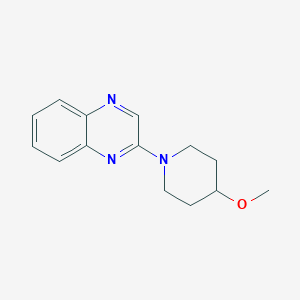
![3-benzyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2405334.png)
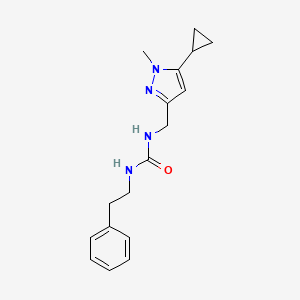
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)

![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
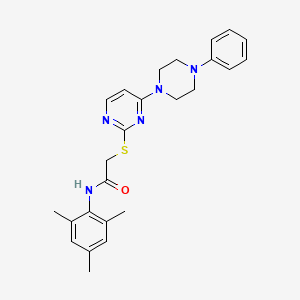
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
